molecular formula C6H2Cl2N2O5 B8495585 2,3-Dichloro-4,6-dinitrophenol

2,3-Dichloro-4,6-dinitrophenol

Cat. No. B8495585
M. Wt: 252.99 g/mol
InChI Key: NJOGBEJNDBBDIZ-UHFFFAOYSA-N
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Patent
US05399768

Procedure details

contacting 1,2-dichloro-3,5-dinitrobenzene with a hydroperoxide in the presence of anhydrous base to form 2,3-dichloro-4,6-dinitrophenol;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([N+:11]([O-:13])=[O:12])[C:3]=1[Cl:14].[O-:15]O>>[Cl:1][C:2]1[C:3]([Cl:14])=[C:4]([N+:11]([O-:13])=[O:12])[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[C:7]=1[OH:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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